6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene
Description
This compound is a highly complex macrocyclic structure characterized by a nonacyclic framework (nine fused rings) with eight nitrogen atoms (octazaoctazanonacyclo) and four tert-butyl substituents. The tert-butyl groups are positioned at the 6, 15, 24, and 33 positions, contributing significant steric bulk and lipophilicity.
Properties
Molecular Formula |
C48H54N8 |
|---|---|
Molecular Weight |
743.0 g/mol |
IUPAC Name |
6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene |
InChI |
InChI=1S/C48H54N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24,49-51,53-54H,1-12H3,(H,52,55,56) |
InChI Key |
LHPOKDBOMWFKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C(N4)NC6=C7C=C(C=CC7=C(N6)NC8=C9C=C(C=CC9=C(N8)N=C2N3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of tert-butyl groups through alkylation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Its large, multi-ring structure allows it to interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related macrocycles:
Structural Features
- Bromophenyl and methoxy groups in Compounds 29 and 37 may facilitate π-π stacking or hydrogen bonding, respectively, influencing crystallinity .
- Nitrogen Content :
Functional Properties
- Substituent bulk (tert-butyl) may hinder catalytic activity by blocking substrate access, as seen in sterically hindered MoS2-based catalysts .
- Thermal and Chemical Stability: tert-butyl groups are known to improve thermal stability, as seen in Kevlar fibers , though methoxy groups in analogs may degrade under oxidative conditions .
Research Findings and Challenges
- Synthetic Challenges :
- Contradictory Evidence :
- While substituents often dictate reactivity (e.g., tert-butyl vs. methoxy), some catalytic systems (e.g., Cu-catalyzed carboxylation ) show minimal activity differences despite varied substituents, suggesting electronic factors may dominate in certain contexts.
Q & A
Q. How can interdisciplinary approaches (e.g., integrating chemical data with machine learning) enhance predictive modeling of this compound’s behavior?
- Answer: Develop linked datasets combining synthetic parameters, spectroscopic data, and computational outputs. Use graph neural networks (GNNs) to map structure-property relationships, leveraging frameworks from ’s data integration principles . Open-source platforms like RDKit facilitate collaborative model training .
Methodological Notes
- Data Validation: Always cross-validate experimental results with computational predictions and replicate studies under independent conditions .
- Ethical Standards: Ensure informed consent for data sharing in collaborative studies, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Future Directions: Prioritize AI-driven automation () and hybrid quanti-quali frameworks () to address multidimensional research challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
